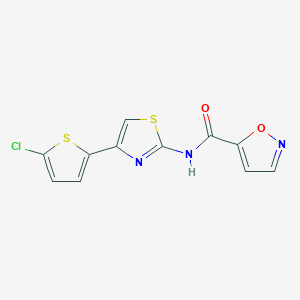
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a bromophenyl group attached to the indole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be achieved through a base-promoted, CBr4-mediated tandem bromination and intramolecular Friedel–Crafts alkylation of N-aryl enamines . This method involves the use of carbon tetrabromide (CBr4) and a suitable base to facilitate the cyclization of N-aryl enamines. The reaction proceeds with high efficiency and does not require the use of a transition metal or a stoichiometric amount of oxidant .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the described synthetic route offers operational simplicity, easy scalability, and good substrate tolerability, making it a viable option for industrial-scale production .
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Bromination: The presence of the bromophenyl group allows for further bromination reactions.
Friedel–Crafts Alkylation: The indole ring can participate in Friedel–Crafts alkylation reactions.
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Bromination: Carbon tetrabromide (CBr4) and a suitable base.
Friedel–Crafts Alkylation: Typically requires a Lewis acid catalyst.
Substitution Reactions: Common nucleophiles such as amines or thiols can be used.
Major Products Formed
Bromination: Further brominated derivatives.
Friedel–Crafts Alkylation: Alkylated indole derivatives.
Substitution Reactions: Substituted indole derivatives with various functional groups.
科学的研究の応用
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its indole core structure.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole core structure is known to interact with biological targets such as enzymes and receptors, potentially leading to various biological effects. The bromophenyl group may also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a fluorine atom instead of bromine.
N-(4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
特性
IUPAC Name |
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-10-5-7-11(8-6-10)19-16(21)15(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZECLEXIQMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2815350.png)
![ethyl N-[(3Z)-3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoylhydrazinylidene]-2-cyanopropanoyl]carbamate](/img/structure/B2815351.png)

![N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2815353.png)
![methyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2815356.png)





![2-(Bromomethyl)-2-methylspiro[3.3]heptane](/img/structure/B2815364.png)
![N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide](/img/structure/B2815365.png)


